molecular formula C18H18ClN5O2 B2748249 6-(3-Chloro-4-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878733-31-4

6-(3-Chloro-4-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2748249
CAS No.: 878733-31-4
M. Wt: 371.83
InChI Key: ZAKXUVAPHRDGSC-UHFFFAOYSA-N
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Description

The compound “6-(3-Chloro-4-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule that contains several functional groups, including an imidazole ring and a purine ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The imidazole and purine rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The chloro and methyl groups attached to the phenyl ring are likely to influence the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as N-alkylation and N-acylation .

Scientific Research Applications

Synthesis and Reactivity

  • Synthetic Pathways : Research has focused on the synthesis of disubstituted 1-benzylimidazoles, important precursors for purine analogs, showcasing methodologies that could potentially apply to the synthesis of complex purinoimidazole derivatives like the one (Alves, Proença, & Booth, 1994). These pathways involve reactions of benzylisonitrile and diaminomaleonitrile, leading to the formation of imidazoles that react with various ketones to yield substituted purines, highlighting the synthetic versatility of imidazole derivatives.

  • Novel Reactions : The reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates to produce novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones is an example of creating new structures from available compounds, indicating the potential for novel reactivity paths for similar compounds (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Biological Activity

  • Pharmacological Evaluation : Certain imidazole derivatives have been evaluated for their pharmacological activities, such as inhibiting the proliferation of rat aortic vascular smooth muscle cells, suggesting that structurally related compounds like the one could also possess significant biological activities (Ryu et al., 2008).

  • Anticancer Potential : The synthesis and evaluation of imidazoquinolinedione derivatives have highlighted their cytotoxicity against human colon tumor cells, suggesting that related purinoimidazole compounds could also have potential as anticancer agents (Suh et al., 2000).

Molecular Modeling and Docking

  • Conformational Analysis : Studies on bifonazole derivatives have involved vibrational spectroscopy and molecular docking to evaluate anti-tubercular potential, indicating the broader applicability of such techniques to analyze the structural features and potential biological interactions of compounds like "6-(3-Chloro-4-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione" (Mary et al., 2020).

Future Directions

The study of imidazole derivatives is a vibrant field of research due to their wide range of biological activities. Future research could explore the potential applications of this compound in medicine, particularly if it exhibits antibacterial, antifungal, or antiviral effects .

Properties

IUPAC Name

6-(3-chloro-4-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-9-6-7-12(8-13(9)19)23-10(2)11(3)24-14-15(20-17(23)24)21(4)18(26)22(5)16(14)25/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKXUVAPHRDGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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